molecular formula C10H16BrN3 B12270859 4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12270859
M. Wt: 258.16 g/mol
InChI Key: PPTSTQYTZUCKBY-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the azetidine moiety: This step involves the reaction of the brominated pyrazole with an azetidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine moiety can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: This compound is similar but lacks the azetidine moiety, which may result in different chemical and biological properties.

    1-(1-ethoxyethyl)-4-bromo-1H-pyrazole: This compound has an ethoxyethyl group instead of the azetidine moiety, leading to variations in reactivity and applications.

Uniqueness

The presence of the azetidine moiety in 4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole distinguishes it from other similar compounds. This structural feature can enhance its binding interactions and provide unique chemical reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-[(1-propan-2-ylazetidin-3-yl)methyl]pyrazole

InChI

InChI=1S/C10H16BrN3/c1-8(2)13-4-9(5-13)6-14-7-10(11)3-12-14/h3,7-9H,4-6H2,1-2H3

InChI Key

PPTSTQYTZUCKBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C1)CN2C=C(C=N2)Br

Origin of Product

United States

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